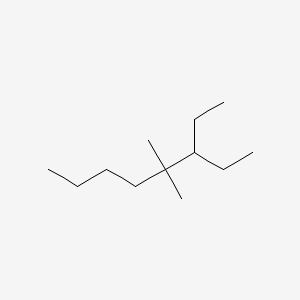

3-Ethyl-4,4-dimethyloctane

Description

BenchChem offers high-quality 3-Ethyl-4,4-dimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4,4-dimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-69-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-4,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

RHSANRLUOZFJDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the branched alkane, 3-Ethyl-4,4-dimethyloctane. While experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available computed data and outlines established experimental protocols for the determination of its core physicochemical properties. This guide is intended to serve as a foundational resource for researchers in organic chemistry, materials science, and drug development who may encounter or synthesize this molecule.

Chemical Identity and Structure

3-Ethyl-4,4-dimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure features a central octane (B31449) backbone with an ethyl group at the third carbon position and two methyl groups at the fourth position.

-

IUPAC Name: 3-Ethyl-4,4-dimethyloctane[1]

-

Molecular Formula: C₁₂H₂₆[1]

-

CAS Registry Number: 62183-69-1[1]

The logical relationship of its primary identifiers is illustrated in the diagram below.

Physicochemical Properties

Quantitative data for 3-Ethyl-4,4-dimethyloctane is primarily based on computational models. Experimental determination is required for precise values.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| XLogP3 | 5.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

Experimental Protocols

While specific experimental procedures for 3-Ethyl-4,4-dimethyloctane are not documented, the following are generalized and widely accepted protocols for the synthesis and property determination of similar branched alkanes.

Synthesis via Grignard Reaction

A plausible synthetic route for 3-Ethyl-4,4-dimethyloctane involves a Grignard reaction, followed by dehydration and hydrogenation.

-

Grignard Reaction: React an appropriate ketone (e.g., 4,4-dimethyl-3-octanone) with an ethyl magnesium halide Grignard reagent in an anhydrous ether solvent.

-

Work-up: Neutralize the reaction with a weak acid to produce the tertiary alcohol.

-

Dehydration: Dehydrate the alcohol using a strong acid catalyst (e.g., sulfuric acid) with heat to yield a mixture of alkene isomers.

-

Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated alkane product.

-

Purification: Purify the final product using fractional distillation.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method for small sample volumes.[2]

-

Sample Preparation: Place a small amount of the purified liquid into a small test tube. Invert a sealed-end capillary tube and place it into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.[2]

-

Observation: Observe the sample for the emergence of a steady stream of bubbles from the capillary tube.

-

Measurement: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Determination of Density

The density of the liquid can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method:

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and measure the total mass.

-

Determine the volume of the pycnometer by repeating the process with a liquid of known density (e.g., distilled water).

-

Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized product should be confirmed by GC-MS.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column. The components will separate based on their boiling points and interaction with the stationary phase.

-

MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the structure of 3-Ethyl-4,4-dimethyloctane.

Safety and Handling

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Inhalation: May cause respiratory irritation. Use in a well-ventilated area.[3]

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Biological Activity

As a simple, non-polar hydrocarbon, 3-Ethyl-4,4-dimethyloctane is not expected to have any specific biological activity or interact with signaling pathways. Its primary relevance in a biological context would be as a component of complex hydrocarbon mixtures or as a non-polar solvent.

Conclusion

3-Ethyl-4,4-dimethyloctane is a branched C12 alkane for which detailed experimental data is sparse. This guide provides a summary of its known computed properties and outlines standard methodologies for its synthesis and the experimental determination of its key physical characteristics. The provided protocols serve as a starting point for researchers requiring empirical data for this compound. As with all chemicals, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to 3-Ethyl-4,4-dimethyloctane (CAS: 62183-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethyloctane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, its unique structure, featuring an ethyl group at the third carbon and two methyl groups at the fourth carbon of an octane (B31449) backbone, imparts specific physicochemical properties that are of interest in various fields of chemical research.[1] While not a naturally occurring compound, it serves as a reference compound in analytical chemistry and as a potential building block in organic synthesis. This guide provides a comprehensive overview of its known properties, extrapolated experimental protocols, and potential applications relevant to the scientific community.

Physicochemical and Spectroscopic Data

Quantitative data for 3-Ethyl-4,4-dimethyloctane is primarily based on computational models. Experimental data for closely related isomers are provided for comparison and estimation.

Table 1: Physicochemical Properties of 3-Ethyl-4,4-dimethyloctane and Related Compounds

| Property | 3-Ethyl-4,4-dimethyloctane (Computed) | n-Dodecane (Experimental) | 3-Ethyl-4-methyloctane (Experimental) |

| CAS Number | 62183-69-1[1][2] | 112-40-3[3] | Not Available |

| Molecular Formula | C₁₂H₂₆[1][2] | C₁₂H₂₆[3] | C₁₁H₂₄ |

| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol [3] | 156.31 g/mol |

| Boiling Point | Not Available | 216.2 °C[3] | 186.5 °C[4] |

| Melting Point | Not Available | -9.6 °C[3] | Not Available |

| Density | Not Available | 0.749 g/cm³[3] | Not Available |

| Water Solubility | Not Available | 3.7 x 10⁻³ g/L | Not Available |

| logP (Octanol/Water Partition Coefficient) | 5.8 (Computed)[5] | 6.1 (Experimental) | Not Available |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show complex signal overlap in the upfield region (typically 0.7-1.5 ppm).[6] Key signals would include triplets and quartets for the ethyl groups and singlets for the methyl groups, with methylene (B1212753) and methine protons producing more complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would provide more distinct signals. Characteristic peaks would be observed for the quaternary carbon at the C4 position (typically in the 30-40 ppm range), as well as for the methine, methylene, and various methyl carbons.[6]

-

Mass Spectrometry: Electron ionization mass spectrometry would lead to a molecular ion peak at m/z 170, followed by a characteristic fragmentation pattern of alkanes, with prominent peaks corresponding to the loss of alkyl fragments. The fragmentation pattern can be complex due to the branched nature of the molecule.

Experimental Protocols

Detailed experimental protocols for 3-Ethyl-4,4-dimethyloctane are not published. However, the following sections outline plausible methodologies for its synthesis and analysis based on established procedures for structurally related compounds.

Synthesis Protocol: A Grignard-based Approach

A potential synthetic route to 3-Ethyl-4,4-dimethyloctane involves a Grignard reaction followed by dehydration and hydrogenation, a common strategy for the synthesis of highly branched alkanes.

Step 1: Grignard Reaction

-

Objective: Formation of a tertiary alcohol intermediate.

-

Procedure:

-

Prepare a Grignard reagent from an appropriate alkyl halide (e.g., ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether).

-

In a separate flask, dissolve a suitable ketone (e.g., 4,4-dimethyl-3-octanone) in anhydrous diethyl ether.

-

Slowly add the Grignard reagent to the ketone solution with stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Step 2: Dehydration

-

Objective: Elimination of water to form an alkene mixture.

-

Procedure:

-

Treat the crude tertiary alcohol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heat.

-

The resulting alkene mixture is distilled from the reaction flask.

-

Wash the distillate with a sodium bicarbonate solution and then with water, dry over a suitable drying agent, and purify by fractional distillation.

-

Step 3: Hydrogenation

-

Objective: Reduction of the alkene to the desired alkane.

-

Procedure:

-

Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 3-Ethyl-4,4-dimethyloctane.

-

Purify the final product by fractional distillation.

-

Analytical Workflow: Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques would be employed to characterize the synthesized 3-Ethyl-4,4-dimethyloctane and assess its purity.

Workflow Diagram:

Caption: Analytical workflow for the purification and characterization of 3-Ethyl-4,4-dimethyloctane.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the sample and confirm its molecular weight.

-

Methodology: A capillary column with a non-polar stationary phase would be suitable for separating the branched alkane from any remaining starting materials or byproducts. The mass spectrometer would provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure.

-

Methodology: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃). Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to resolve signal overlap and definitively assign proton and carbon signals.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the absence of functional groups from previous synthetic steps.

-

Methodology: The IR spectrum should show characteristic C-H stretching and bending vibrations for an alkane and, importantly, the absence of O-H (from the alcohol intermediate) and C=C (from the alkene intermediate) stretches.

Applications in Research and Drug Development

While specific applications for 3-Ethyl-4,4-dimethyloctane are not documented, its properties as a branched alkane suggest potential utility in several areas:

-

Reference Standard: In analytical laboratories, it can serve as a standard for the calibration of gas chromatography instruments and for the identification of branched alkanes in complex hydrocarbon mixtures, such as fuels and environmental samples.

-

Non-polar Solvent: Its inert and non-polar nature makes it a potential solvent for reactions involving non-polar reagents.

-

Drug Delivery: The hydrophobicity of branched alkanes is a property of interest in the formulation of drug delivery systems. While not a drug itself, understanding the behavior of such molecules can inform the design of lipid-based drug carriers. Semifluorinated alkanes, which share structural similarities, are being explored as drug carriers.[7]

Logical Relationships in Synthesis

The synthesis of 3-Ethyl-4,4-dimethyloctane is a multi-step process with clear logical dependencies between the stages.

Caption: Logical pathway for the synthesis of 3-Ethyl-4,4-dimethyloctane.

Conclusion

3-Ethyl-4,4-dimethyloctane is a branched alkane with potential applications as a reference compound and in materials science. Although experimental data for this specific isomer is scarce, its properties and behavior can be reasonably predicted based on the extensive knowledge of similar branched alkanes. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling further research into its unique properties and potential applications. As with any chemical substance, appropriate safety precautions should be taken when handling and performing reactions with this compound.

References

- 1. 3-Ethyl-4,4-dimethyloctane | C12H26 | CID 53425982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-4,4-dimethyloctane [webbook.nist.gov]

- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-4-methyloctane [chemister.ru]

- 5. 3-Ethyl-4,6-dimethyloctane | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. As a member of the hydrocarbon family, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis. This guide provides a summary of its known physical properties and outlines detailed experimental protocols for their determination. Due to the limited availability of experimental data in public literature for this specific isomer, this document also presents standardized methodologies for its characterization.

Core Physical Properties

Data Presentation

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62183-69-1 | NIST[2] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the primary physical properties of liquid hydrocarbons like 3-Ethyl-4,4-dimethyloctane.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a 3-Ethyl-4,4-dimethyloctane sample and identify the presence of any isomers or impurities.

Methodology: Gas chromatography with flame ionization detection (GC-FID) is a standard method for analyzing the purity of volatile organic compounds.

Apparatus and Reagents:

-

Gas chromatograph equipped with an FID detector

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase)

-

High-purity carrier gas (e.g., Helium, Hydrogen)

-

3-Ethyl-4,4-dimethyloctane sample

-

High-purity solvent for dilution (e.g., hexane)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3-Ethyl-4,4-dimethyloctane sample in hexane.

-

Instrument Setup:

-

Set the injection port temperature to ensure rapid volatilization of the sample.

-

Program the oven temperature with an initial hold, followed by a ramp to a final temperature that allows for the elution of all expected components.

-

Set the FID detector temperature.

-

Establish a constant flow rate for the carrier gas.

-

-

Injection: Inject a small, precise volume of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram, which displays peaks corresponding to the different components of the sample as a function of their retention time.

-

Analysis: The purity is determined by calculating the area of the peak corresponding to 3-Ethyl-4,4-dimethyloctane as a percentage of the total area of all peaks in the chromatogram.

Boiling Point Determination

Objective: To measure the temperature at which 3-Ethyl-4,4-dimethyloctane transitions from a liquid to a gas at a given atmospheric pressure.

Methodology: The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus and Reagents:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-temperature mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

3-Ethyl-4,4-dimethyloctane sample

Procedure:

-

Assembly: Attach the small test tube containing a few drops of the sample to the thermometer. Place a capillary tube (sealed end up) into the sample.

-

Heating: Place the assembly in the Thiele tube filled with mineral oil. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the bubbling ceases.

Density Measurement

Objective: To determine the mass per unit volume of 3-Ethyl-4,4-dimethyloctane.

Methodology: A pycnometer, or specific gravity bottle, is used for the precise measurement of liquid density.

Apparatus and Reagents:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Temperature-controlled water bath

-

3-Ethyl-4,4-dimethyloctane sample

-

Distilled water

-

Acetone (B3395972) (for drying)

Procedure:

-

Calibration:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and place it in the temperature-controlled water bath to reach thermal equilibrium.

-

Ensure the capillary is filled, dry the outside of the pycnometer, and weigh it.

-

The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill it with the 3-Ethyl-4,4-dimethyloctane sample and allow it to reach thermal equilibrium in the water bath.

-

Dry the exterior and weigh the filled pycnometer.

-

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

Objective: To measure the extent to which light is refracted when passing through the 3-Ethyl-4,4-dimethyloctane sample.

Methodology: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus and Reagents:

-

Abbe refractometer with a monochromatic light source (typically a sodium lamp, 589 nm)

-

Temperature-controlled water circulator

-

3-Ethyl-4,4-dimethyloctane sample

-

Dropper

-

Lens cleaning tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the 3-Ethyl-4,4-dimethyloctane sample onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the desired temperature via the water circulator.

-

Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of 3-Ethyl-4,4-dimethyloctane.

Caption: Experimental workflow for the determination of physical properties.

Caption: Logical relationship for gas chromatography purity analysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of the saturated hydrocarbon 3-Ethyl-4,4-dimethyloctane. As a branched alkane, its structural characteristics, including bond parameters and conformational possibilities, are of interest in various fields, including organic chemistry, materials science, and computational modeling. This document synthesizes available data, outlines theoretical and experimental approaches to its characterization, and presents a visual representation of its molecular architecture. Due to a scarcity of dedicated experimental studies on this specific isomer, this guide combines computational data with established principles of alkane chemistry to provide a thorough analysis.

Molecular Identity and Structure

3-Ethyl-4,4-dimethyloctane is a branched-chain alkane with the chemical formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon main chain (octane) with an ethyl group attached to the third carbon atom and two methyl groups attached to the fourth carbon atom. The systematic IUPAC name for this compound is 3-ethyl-4,4-dimethyloctane.[1]

The molecule is characterized by single covalent bonds between all atoms, making it a saturated hydrocarbon. The carbon atoms exhibit sp³ hybridization, resulting in a tetrahedral geometry around each carbon center. This leads to a non-planar, three-dimensional structure.

Key Identifiers:

-

IUPAC Name: 3-ethyl-4,4-dimethyloctane[1]

-

Canonical SMILES: CCCCC(C)(C)C(CC)CC[1]

-

InChI: InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3[1]

-

CAS Number: 62183-69-1[2]

Bonding Characteristics

The bonding in 3-Ethyl-4,4-dimethyloctane is exclusively composed of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These sigma (σ) bonds are formed by the overlap of sp³ hybrid orbitals on the carbon atoms with each other and with the 1s orbitals of the hydrogen atoms.

Due to the tetrahedral arrangement of bonds around each carbon atom, the ideal bond angles are approximately 109.5°. However, steric hindrance introduced by the bulky ethyl and dimethyl groups at adjacent positions (C3 and C4) can cause slight distortions in these angles. The C-C-C bond angles within the main chain and at the branching points will deviate from the ideal tetrahedral angle to minimize repulsive forces between the substituent groups.

Quantitative Data

The following table summarizes the computed physicochemical and structural properties for 3-Ethyl-4,4-dimethyloctane, primarily sourced from the PubChem database. It is important to note that these are predicted values and may differ from experimental measurements.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1] |

| XLogP3-AA (LogP) | 5.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 170.203451 g/mol | PubChem |

| Monoisotopic Mass | 170.203451 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 145 | PubChem |

Conformational Analysis

The presence of multiple rotatable single bonds in 3-Ethyl-4,4-dimethyloctane gives rise to a multitude of possible conformations. The relative stability of these conformers is determined by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The most stable conformations will have the carbon backbone in a staggered arrangement, minimizing these unfavorable interactions.

The significant steric bulk of the two methyl groups on C4 and the ethyl group on C3 will heavily influence the preferred conformations. Gauche interactions between these alkyl groups will be a major factor in determining the overall shape and energy landscape of the molecule. The "Big-Big is Bad" principle suggests that conformations where these large groups are in close proximity (gauche) will be less stable than those where they are further apart (anti).[3]

Experimental Protocols for Structural Elucidation

While no specific experimental studies on 3-Ethyl-4,4-dimethyloctane were found, the following are standard methodologies for determining the molecular structure of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the different chemical environments of hydrogen atoms in the molecule. For 3-Ethyl-4,4-dimethyloctane, the ¹H NMR spectrum would be complex due to significant signal overlap in the typical alkane region (0.8-1.7 ppm). However, distinct signals for the methyl, methylene, and methine protons would be expected, with their chemical shifts and splitting patterns (multiplicity) providing crucial connectivity information.

-

¹³C NMR (Carbon NMR): This method distinguishes between the different carbon atoms in the molecule. A ¹³C NMR spectrum of 3-Ethyl-4,4-dimethyloctane would show distinct peaks for each unique carbon atom, including the quaternary carbon at the C4 position. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Techniques: For complex molecules like this, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign proton and carbon signals and establish the complete bonding framework.

X-ray Crystallography

X-ray crystallography provides the most precise determination of the three-dimensional structure of a molecule, including bond lengths and angles.

-

Methodology: This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

-

Challenges: A significant challenge for branched alkanes like 3-Ethyl-4,4-dimethyloctane is obtaining a suitable single crystal, as they are often liquids at room temperature and can be difficult to crystallize.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of 3-Ethyl-4,4-dimethyloctane.

Caption: 2D representation of the 3-Ethyl-4,4-dimethyloctane molecular structure.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the structural characterization of an unknown branched alkane like 3-Ethyl-4,4-dimethyloctane.

Caption: Workflow for the structural elucidation of a branched alkane.

Conclusion

3-Ethyl-4,4-dimethyloctane is a structurally interesting branched alkane. While specific experimental data on its bonding and physicochemical properties are limited, a robust understanding of its molecular architecture can be derived from computational data and the well-established principles of organic chemistry. The steric crowding around the C3 and C4 positions is a key feature that dictates its conformational preferences and likely influences its physical properties. Further experimental and computational studies would be valuable to refine our understanding of this and other highly branched alkanes, which are relevant in fields ranging from lubricant technology to the development of complex molecular scaffolds in drug discovery.

References

An In-depth Technical Guide to Branched Isomers of Dodecane (C12H26)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of selected branched-chain isomers of dodecane (B42187) (C12H26), focusing on their IUPAC nomenclature, physicochemical properties, synthesis, analytical separation, and applications relevant to scientific research and development. Dodecane has 355 structural isomers, and this guide will focus on a representative selection to illustrate the impact of branching on their characteristics.[1][2]

Introduction to Dodecane Isomers

Dodecane (C12H26) is a saturated hydrocarbon with numerous structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to a wide range of physical and chemical properties. The degree of branching significantly influences properties such as boiling point, melting point, and viscosity. For researchers and professionals in drug development, branched alkanes are of interest as solvents, emollients in formulations, and as reference standards in analytical chemistry.

This guide will focus on the following representative branched isomers of dodecane:

-

2-Methylundecane

-

5-Methylundecane

Quantitative Data Presentation

The physical properties of dodecane isomers are primarily dictated by the degree of branching in their carbon skeleton. Increased branching generally leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, highly branched, more symmetrical isomers can have higher melting points.

| Property | n-Dodecane (for comparison) | 2-Methylundecane | 5-Methylundecane | 2,2,4,6,6-Pentamethylheptane |

| IUPAC Name | Dodecane | 2-Methylundecane | 5-Methylundecane | 2,2,4,6,6-Pentamethylheptane |

| Molecular Weight ( g/mol ) | 170.34 | 170.33 | 170.33 | 170.33 |

| Boiling Point (°C) | 216.2 | 210 | 204 | 177-178 |

| Melting Point (°C) | -9.6 | -46.8 | -68.9 | -60.0 |

| Density (g/mL at 20°C) | 0.749 | ~0.74 | 0.751 | 0.749 |

| Refractive Index (at 20°C) | 1.421 | ~1.409 | 1.421 | 1.419-1.423 |

Note: Data is compiled from various sources and may have slight variations.[3][4][5][6][7][8][9]

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound to form an alcohol, followed by reduction.[10][11]

Objective: To synthesize a branched dodecane isomer, for example, by reacting a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then reduced to the alkane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., a brominated alkane)

-

Ketone (e.g., a long-chain ketone)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Reducing agent (e.g., H2/Pd on carbon for hydrogenation of an alkene intermediate)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude water, which reacts with the Grignard reagent.[12]

-

Place magnesium turnings and a crystal of iodine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the alkyl halide in anhydrous ether or THF dropwise to the magnesium. The reaction is initiated when the iodine color disappears and gentle reflux is observed.

-

Continue the dropwise addition to maintain a steady reflux until all the alkyl halide is added.

-

-

Reaction with the Ketone:

-

Cool the prepared Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of the ketone in anhydrous ether or THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour.

-

-

Work-up and Isolation of the Tertiary Alcohol:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

-

Reduction to the Branched Alkane:

-

The tertiary alcohol can be dehydrated to an alkene, for example, by heating with an acid catalyst.

-

The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

-

-

Purification:

-

The final product can be purified by fractional distillation or column chromatography.

-

Analysis of Dodecane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers, and mass spectrometry allows for their identification.

Objective: To separate and identify branched dodecane isomers in a mixture.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

A long, non-polar capillary column (e.g., 100 m with a dimethylpolysiloxane stationary phase) is recommended for good separation of isomers.[13]

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the alkane mixture in a volatile solvent like hexane.

-

-

GC Conditions:

-

Injector Temperature: 250-280°C.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of isomers with close boiling points.

-

Detector Temperature (FID or MS source): 250-300°C.

-

-

Data Analysis:

-

Retention Time: The time it takes for a compound to elute from the GC column. Under the same conditions, each isomer will have a characteristic retention time. Generally, more highly branched isomers have shorter retention times than their less branched or linear counterparts.

-

Mass Spectra: If using an MS detector, the fragmentation pattern of each isomer can be used for identification. Branched alkanes often show characteristic fragmentation patterns with prominent peaks corresponding to stable carbocations formed at the branch points.[14]

-

Mandatory Visualizations

Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the general principle that as the degree of branching in an alkane isomer increases, the boiling point tends to decrease due to weaker intermolecular forces.

Caption: Relationship between branching and boiling point in C12H26 isomers.

Experimental Workflow: Synthesis of a Branched Alkane

This diagram outlines the key steps in the synthesis of a branched alkane using a Grignard reaction followed by reduction.

Caption: Experimental workflow for the synthesis of a branched dodecane isomer.

Applications in Research and Drug Development

Branched alkanes, including isomers of dodecane, have several applications relevant to the pharmaceutical and cosmetic industries:

-

Solvents: Their non-polar nature and varying volatilities make them suitable as solvents in organic synthesis and as carriers for non-polar active ingredients. 2,2,4,6,6-Pentamethylheptane, for instance, is used as a solvent.[8][15]

-

Emollients and Formulation Excipients: In topical formulations such as creams and lotions, branched alkanes can act as emollients, providing a smooth and non-greasy feel to the skin. Mixtures of alkanes with 12 to 17 carbons are used for this purpose.[16] Their low viscosity and good spreadability are desirable properties.

-

Analytical Standards: Pure isomers of dodecane serve as essential reference standards in gas chromatography for the identification and quantification of hydrocarbons in complex mixtures, such as petroleum products or environmental samples.

-

Drug Delivery: While not a direct application of these specific isomers, the broader class of alkanes, particularly semifluorinated alkanes, is being investigated for use in drug delivery systems due to their ability to dissolve lipophilic drugs.[17]

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 3. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]

- 7. Dodecane [webbook.nist.gov]

- 8. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 9. 2-METHYLUNDECANE | 7045-71-8 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. GCMS Section 6.9.2 [people.whitman.edu]

- 15. 2,2,4,6,6-pentamethylheptane - Descrizione [tiiips.com]

- 16. specialchem.com [specialchem.com]

- 17. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Ethyl-4,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the branched alkane, 3-Ethyl-4,4-dimethyloctane. Given the absence of a specifically documented synthesis in current literature, this document outlines two robust and theoretically sound approaches based on well-established organometallic reactions: a Grignard-based synthesis and the Corey-House reaction. Detailed experimental protocols, adapted from methodologies for structurally similar compounds, are presented to enable the practical synthesis of the target molecule.

Physicochemical Properties of 3-Ethyl-4,4-dimethyloctane

A summary of the key physicochemical properties of 3-Ethyl-4,4-dimethyloctane is presented in Table 1. These computed properties are essential for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| CAS Registry Number | 62183-69-1 | PubChem |

| IUPAC Name | 3-ethyl-4,4-dimethyloctane | PubChem |

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of 3-Ethyl-4,4-dimethyloctane, leveraging common carbon-carbon bond-forming reactions.

Grignard Reagent Based Synthesis

This approach involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. Subsequent deoxygenation of this alcohol yields the target alkane.

Retrosynthetic Analysis:

The target molecule, 3-Ethyl-4,4-dimethyloctane, can be disconnected at the C3-C4 bond. This suggests two possible Grignard reaction pathways:

-

Route A: Reaction of sec-butylmagnesium halide with 2,2-dimethylhexan-3-one.

-

Route B: Reaction of ethylmagnesium halide with 4,4-dimethyl-3-octanone.

Route A is presented here as a viable option.

Corey-House Synthesis

The Corey-House synthesis provides an alternative route, involving the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. This method is particularly effective for coupling different alkyl groups.

Retrosynthetic Analysis:

Disconnecting the C3-C4 bond of 3-Ethyl-4,4-dimethyloctane suggests the coupling of a sec-butyl group and a 1,1-dimethylpentyl group. A plausible Corey-House synthesis would involve the reaction of lithium di(sec-butyl)cuprate with a suitable tertiary alkyl halide. However, tertiary alkyl halides can be prone to elimination side reactions. A more favorable approach would be the reaction of lithium di(1,1-dimethylpentyl)cuprate with 2-bromobutane.

Experimental Protocols

The following are detailed, illustrative protocols for the proposed synthetic routes. These are based on established procedures for similar reactions and should be optimized for the specific substrates.

Protocol 1: Grignard-Based Synthesis of 3-Ethyl-4,4-dimethyloctane

This protocol is divided into three main stages: formation of the Grignard reagent, reaction with the ketone, and reduction of the tertiary alcohol.

Stage 1: Preparation of sec-butylmagnesium bromide

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

-

Initiation: A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Grignard Formation: The remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Stage 2: Reaction with 2,2-dimethylhexan-3-one

-

Reaction Setup: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Addition of Ketone: A solution of 2,2-dimethylhexan-3-one (0.95 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

Stage 3: Workup and Reduction of 3-Ethyl-4,4-dimethyloctan-3-ol

-

Quenching: The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Purification of Alcohol: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-Ethyl-4,4-dimethyloctan-3-ol. This intermediate can be purified by column chromatography.

-

Reduction (Wolff-Kishner):

-

The crude alcohol is oxidized to the corresponding ketone (if necessary, though in this case, the starting material is a ketone).

-

The tertiary alcohol is dissolved in a high-boiling solvent like diethylene glycol.

-

Hydrazine hydrate (B1144303) (excess) and a strong base like potassium hydroxide (B78521) are added.

-

The mixture is heated to a high temperature (around 180-200 °C) to facilitate the reduction of the carbonyl group to a methylene (B1212753) group, yielding 3-Ethyl-4,4-dimethyloctane.

-

-

Final Purification: The final product is purified by fractional distillation.

Protocol 2: Corey-House Synthesis of 3-Ethyl-4,4-dimethyloctane

This protocol involves the formation of a Gilman reagent followed by a coupling reaction.

Stage 1: Preparation of Lithium di(1,1-dimethylpentyl)cuprate

-

Alkyllithium Formation: In a flame-dried, nitrogen-purged flask, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. A solution of 2-chloro-2-methylpentane (2.0 equivalents) in anhydrous diethyl ether is added slowly. The reaction is stirred at room temperature until the lithium is consumed.

-

Gilman Reagent Formation: The freshly prepared 1,1-dimethylpentyllithium solution is cooled to -78 °C. Copper(I) iodide (1.0 equivalent) is added portion-wise with vigorous stirring. The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent.

Stage 2: Coupling with 2-bromobutane

-

Coupling Reaction: The Gilman reagent solution is re-cooled to -78 °C. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at low temperature for several hours and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed, and the crude product is purified by column chromatography on silica (B1680970) gel followed by fractional distillation to yield pure 3-Ethyl-4,4-dimethyloctane.

Quantitative Data

As there is no specific literature on the synthesis of 3-Ethyl-4,4-dimethyloctane, the following table presents representative yields for analogous reactions, which can be expected for the proposed syntheses.

| Reaction Type | Substrates | Product | Reported Yield | Reference |

| Grignard Reaction | tert-butylmagnesium chloride + 3-pentanone | 3,3-dimethyl-3-pentanol | ~70-80% | General Organic Chemistry Principles |

| Corey-House Synthesis | Lithium dimethylcuprate + 1-iododecane | n-dodecane | >90% | General Organic Chemistry Principles |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-Ethyl-4,4-dimethyloctane via the Grignard-based route.

This technical guide provides a solid foundation for the synthesis of 3-Ethyl-4,4-dimethyloctane. The proposed methods are robust and widely applicable in organic synthesis. Researchers should note that optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethyl-4,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Ethyl-4,4-dimethyloctane.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H Stretch (sp³ CH₃, CH₂, CH) | Strong |

| 1470-1450 | C-H Bend (CH₂ Scissoring) | Medium |

| 1380-1370 | C-H Bend (CH₃ Umbrella Mode) | Medium |

| 1365 | C-H Bend (gem-dimethyl split) | Medium |

| 1200-800 | C-C Stretch | Weak |

Table 2: Predicted ¹H NMR Spectroscopy Data

Predicted for a 500 MHz spectrometer in CDCl₃.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 0.85 | Triplet | 3H | -CH₂CH₃ (ethyl group) |

| ~ 0.88 | Triplet | 3H | -CH₂CH₃ (octane chain) |

| ~ 0.90 | Singlet | 6H | -C(CH₃ )₂ |

| ~ 1.15-1.40 | Multiplet | 11H | -CH ₂- (multiple), -CH - |

| ~ 1.45 | Multiplet | 2H | -CH ₂(ethyl group) |

Table 3: Predicted ¹³C NMR Spectroscopy Data

Predicted for a 125 MHz spectrometer in CDCl₃.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type |

| ~ 14 | Primary (-CH₃) |

| ~ 23 | Secondary (-CH₂) |

| ~ 25 | Primary (-CH₃) |

| ~ 28 | Secondary (-CH₂) |

| ~ 30 | Secondary (-CH₂) |

| ~ 33 | Quaternary (-C-) |

| ~ 38 | Secondary (-CH₂) |

| ~ 45 | Tertiary (-CH-) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z (Predicted) | Interpretation |

| 170 | Molecular Ion [M]⁺• (likely low abundance) |

| 141 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 113 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 99 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

| 85 | Cleavage at the quaternary carbon |

| 71 | Further fragmentation |

| 57 | Further fragmentation |

| 43 | Further fragmentation |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Ethyl-4,4-dimethyloctane. For alkanes, this is primarily to confirm the presence of C-H and C-C single bonds.

Methodology (Neat Liquid Sample):

-

Sample Preparation: As 3-Ethyl-4,4-dimethyloctane is a liquid at room temperature, it can be analyzed as a neat thin film.[3]

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the ambient air is collected to subtract atmospheric CO₂ and water vapor signals.[4]

-

Sample Application: A single drop of the liquid sample is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][5] A second salt plate is carefully placed on top to create a thin, uniform liquid film.[3][4]

-

Data Acquisition: The salt plate "sandwich" is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of alkane C-H and C-C vibrations.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different carbon environments.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Approximately 5-20 mg of 3-Ethyl-4,4-dimethyloctane is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8] For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.[8]

-

The solution is then transferred into a 5 mm NMR tube.[9] It is good practice to filter the solution through a small plug of glass wool or cotton in a Pasteur pipette to remove any particulate matter.[9][10]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.[8]

-

The magnetic field is then "shimmed" to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.[8]

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with a single peak for each unique carbon atom.

-

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The chemical shifts, integration (for ¹H), and multiplicities are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection, where it is vaporized in a high vacuum environment.[11]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals. For branched alkanes, fragmentation is most likely to occur at the branching points to form more stable carbocations.[12]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][13]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides clues about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 3-Ethyl-4,4-dimethyloctane.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. 3-Ethyl-4,4-dimethyloctane | C12H26 | CID 53425982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-4,4-dimethyloctane [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. sites.bu.edu [sites.bu.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes are aliphatic hydrocarbons that feature alkyl side chains attached to a central carbon backbone. As isomers of linear alkanes, they share the same molecular formula but possess distinct structural arrangements. This structural variation profoundly influences their thermodynamic properties, which are critical for understanding and predicting their behavior in chemical processes. For researchers in fields ranging from petroleum engineering to medicinal chemistry, a thorough understanding of properties such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity is essential for process optimization, reaction design, and modeling molecular interactions. This guide provides a detailed examination of these key thermodynamic parameters for branched alkanes, outlines the experimental methods for their determination, and explores the relationship between molecular structure and stability.

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation (ΔH°f) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. For alkanes, a more negative ΔH°f indicates greater thermodynamic stability.

A well-established trend is that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][2][3][4] This increased stability is attributed to a more compact molecular structure in branched alkanes, which leads to a decrease in the molecule's surface area per atom and a lowering of energy.[2][5] This phenomenon, often referred to as the "alkane branching effect," has been known for nearly 80 years and is explained by factors including electrostatic effects and electron correlation.[2][5][6] The stability generally increases with the number of branches and with the centrality of the branches.

The following table presents the standard enthalpy of formation for various isomers of octane (B31449) (C8H18), illustrating the effect of branching.

Table 1: Standard Enthalpy of Formation of C8H18 Isomers (gas phase, 298.15 K)

| Isomer | ΔH°f (kJ/mol) |

| n-Octane | -208.4 ± 0.8 |

| 2-Methylheptane | -212.4 ± 1.0 |

| 3-Methylheptane | -211.3 ± 1.0 |

| 4-Methylheptane | -211.7 ± 1.0 |

| 2,2-Dimethylhexane | -224.1 ± 1.2 |

| 2,3-Dimethylhexane | -216.8 ± 1.1 |

| 2,4-Dimethylhexane | -219.0 ± 1.1 |

| 2,5-Dimethylhexane | -220.3 ± 1.1 |

| 3,3-Dimethylhexane | -220.1 ± 1.2 |

| 3,4-Dimethylhexane | -216.0 ± 1.1 |

| 2,2,3-Trimethylpentane | -221.7 ± 1.2 |

| 2,2,4-Trimethylpentane | -224.1 ± 1.2 |

| 2,3,3-Trimethylpentane | -220.9 ± 1.2 |

| 2,3,4-Trimethylpentane | -218.4 ± 1.2 |

| 2,2,3,3-Tetramethylbutane | -225.9 ± 1.5 |

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Molar Entropy (S°)

Standard molar entropy (S°) is a measure of the randomness or disorder of a mole of a substance at a standard state. For molecules, this includes translational, rotational, and vibrational contributions. The structure of an alkane isomer significantly affects its entropy.

Linear alkanes, with their greater conformational flexibility, have higher entropies than their more compact, branched isomers. Branching reduces the number of possible conformations and restricts the motion of the carbon chain, leading to a more ordered state and thus lower entropy.

Table 2: Standard Molar Entropy of C8H18 Isomers (gas phase, 298.15 K)

| Isomer | S° (J/mol·K) |

| n-Octane | 466.7 ± 2.3 |

| 2-Methylheptane | 458.1 ± 2.3 |

| 3-Methylheptane | 461.3 ± 2.3 |

| 4-Methylheptane | 461.3 ± 2.3 |

| 2,2-Dimethylhexane | 441.8 ± 2.2 |

| 2,3-Dimethylhexane | 449.8 ± 2.2 |

| 2,4-Dimethylhexane | 446.0 ± 2.2 |

| 2,5-Dimethylhexane | 452.3 ± 2.3 |

| 3,3-Dimethylhexane | 440.6 ± 2.2 |

| 3,4-Dimethylhexane | 449.8 ± 2.2 |

| 2,2,3-Trimethylpentane | 434.7 ± 2.2 |

| 2,2,4-Trimethylpentane | 423.4 ± 2.1 |

| 2,3,3-Trimethylpentane | 433.0 ± 2.2 |

| 2,3,4-Trimethylpentane | 437.2 ± 2.2 |

| 2,2,3,3-Tetramethylbutane | 413.4 ± 2.1 |

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation (ΔG°f) combines the effects of enthalpy and entropy (ΔG°f = ΔH°f - TΔS°f) and is the ultimate indicator of a compound's thermodynamic stability and the spontaneity of its formation under standard conditions.[8]

The trend for ΔG°f among alkane isomers is largely driven by the enthalpy term. Consequently, more branched alkanes, being more stable from an enthalpic standpoint, generally have a more negative Gibbs free energy of formation compared to their linear counterparts, despite their lower entropy.[9]

Table 3: Standard Gibbs Free Energy of Formation of C8H18 Isomers (gas phase, 298.15 K)

| Isomer | ΔG°f (kJ/mol) |

| n-Octane | 16.4 |

| 2-Methylheptane | 13.0 |

| 3-Methylheptane | 14.2 |

| 4-Methylheptane | 13.8 |

| 2,2-Dimethylhexane | 4.6 |

| 2,3-Dimethylhexane | 10.5 |

| 2,4-Dimethylhexane | 8.8 |

| 2,5-Dimethylhexane | 11.3 |

| 3,3-Dimethylhexane | 7.9 |

| 3,4-Dimethylhexane | 11.3 |

| 2,2,3-Trimethylpentane | 6.3 |

| 2,2,4-Trimethylpentane | 3.3 |

| 2,3,3-Trimethylpentane | 7.9 |

| 2,3,4-Trimethylpentane | 10.0 |

| 2,2,3,3-Tetramethylbutane | 4.2 |

Calculated from ΔH°f and S° data from the NIST Chemistry WebBook, using the formula ΔG°f = ΔH°f - TΔS°f, where ΔS°f is the entropy of formation.

Heat Capacity (Cp)

The molar heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at a constant pressure.[10] The heat capacity of alkanes is influenced by their molecular structure. Generally, for a set of isomers, the more compact, branched structures have slightly lower heat capacities than their linear counterparts at a given temperature.[11][12]

Table 4: Molar Heat Capacity (Cp) of C8H18 Isomers (gas phase, 298.15 K)

| Isomer | Cp (J/mol·K) |

| n-Octane | 187.8 ± 0.4 |

| 2-Methylheptane | 185.4 ± 0.4 |

| 3-Methylheptane | 186.2 ± 0.4 |

| 4-Methylheptane | 186.2 ± 0.4 |

| 2,2-Dimethylhexane | 182.0 ± 0.4 |

| 2,3-Dimethylhexane | 183.3 ± 0.4 |

| 2,4-Dimethylhexane | 182.4 ± 0.4 |

| 2,5-Dimethylhexane | 184.9 ± 0.4 |

| 3,3-Dimethylhexane | 182.4 ± 0.4 |

| 3,4-Dimethylhexane | 183.3 ± 0.4 |

| 2,2,3-Trimethylpentane | 179.9 ± 0.4 |

| 2,2,4-Trimethylpentane | 178.7 ± 0.4 |

| 2,3,3-Trimethylpentane | 180.3 ± 0.4 |

| 2,3,4-Trimethylpentane | 181.2 ± 0.4 |

| 2,2,3,3-Tetramethylbutane | 177.0 ± 0.4 |

Data sourced from the NIST Chemistry WebBook.[7] Note: Uncertainties represent the standard deviation.

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. Calorimetry is the primary method for measuring heat changes directly.

Calorimetry

Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔH°c).[13] This is done using a bomb calorimeter, a constant-volume device.[13]

-

Protocol:

-

A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.[13]

-

The sealed bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically via a fuse wire.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[13]

-

The heat released by the combustion (q_comb) is calculated from the temperature change (ΔT) and C_cal. Corrections are made for the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion is then calculated per mole of the alkane.

-

Finally, the standard enthalpy of formation is calculated using Hess's Law, by combining the experimental ΔH°c with the known ΔH°f of the combustion products (CO2 and H2O).[14]

-

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity: This technique is used to measure the heat capacity of a substance as a function of temperature with high accuracy.[15][16] From these data, the standard molar entropy can be calculated.

-

Protocol:

-

A sample is placed in a sealed container within the calorimeter.

-

The calorimeter is surrounded by an "adiabatic shield," whose temperature is continuously and automatically adjusted to match the temperature of the sample container.[15][17] This minimizes heat loss to the surroundings.

-

A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

By making a series of such measurements over a range of temperatures starting from near absolute zero, the function Cp(T) is determined.

-

The standard molar entropy at a temperature T (e.g., 298.15 K) is then calculated by integrating Cp/T from 0 K to T, accounting for the entropies of any phase transitions.

-

Statistical Mechanics and Spectroscopy

Thermodynamic properties can also be calculated from molecular properties obtained through spectroscopic measurements (e.g., infrared and Raman spectroscopy) combined with the principles of statistical mechanics.[18][19][20] By analyzing the vibrational, rotational, and translational energy levels of the molecules, it is possible to compute the partition function, from which all thermodynamic properties, including entropy and heat capacity, can be derived.[21][22]

Visualizing Relationships and Workflows

The following diagrams illustrate the experimental workflow for determining the enthalpy of formation and the conceptual relationship between alkane branching and thermodynamic stability.

Caption: Workflow for determining enthalpy of formation.

Caption: Impact of branching on alkane stability.

Conclusion

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular architecture. The key takeaway for researchers is that increased branching leads to greater thermodynamic stability, primarily due to a more negative enthalpy of formation. This stability, however, is accompanied by a decrease in entropy due to increased molecular order. These relationships are fundamental in chemical and pharmaceutical sciences, influencing everything from the efficiency of fuels to the binding affinities of drug molecules. The precise measurement of these properties through techniques like calorimetry, and their calculation via statistical mechanics, provides the essential data required for accurate modeling and prediction in scientific research and development.

References

- 1. ck12.org [ck12.org]

- 2. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octane [webbook.nist.gov]

- 8. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. fiveable.me [fiveable.me]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. biopchem.education [biopchem.education]

- 14. m.youtube.com [m.youtube.com]

- 15. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 17. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of Highly Branched Alkanes: A Technical Guide for Researchers

Introduction

Highly branched alkanes, a unique class of saturated hydrocarbons, are found in a variety of natural sources, from microscopic algae to ancient sediments. Their complex, branched structures impart distinct physicochemical properties that make them valuable as biomarkers for paleoenvironmental reconstruction and, increasingly, as subjects of interest in drug development and biotechnology. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and biological activities of these fascinating molecules, with a focus on highly branched isoprenoids (HBIs) from diatoms and botryococcene (B12783581) from the green alga Botryococcus braunii. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging field.

Major Classes and Natural Sources

Highly branched alkanes are predominantly of biological origin, with specific structural motifs often linked to particular organisms.

Highly Branched Isoprenoids (HBIs)

HBIs are a diverse group of C20, C25, and C30 isoprenoid alkanes and alkenes characterized by a distinctive branching pattern.[1] They are primarily biosynthesized by a limited number of marine and freshwater diatoms.[2][3] These molecules are remarkably well-preserved in the sedimentary record, making them excellent biomarkers for reconstructing past environmental conditions, such as the extent of sea ice.[2]

Table 1: Occurrence of Selected Highly Branched Isoprenoids in Diatoms

| HBI Compound | Carbon Number | Producing Diatom Species | Habitat | Reference(s) |

| IP25 (HBI I) | C25 | Haslea crucigeroides, Haslea spicula, Haslea kjellmanii, Pleurosigma stuxbergii | Arctic sea ice | [2][3] |

| IPSO25 (HBI II) | C25 | Berkeleya adeliensis | Antarctic sea ice | [2] |

| HBI III | C25 | Rhizosolenia setigera, Rhizosolenia hebetata, Rhizosolenia polydactyla | Pelagic (open ocean) | [2] |

| C30 HBIs | C30 | Rhizosolenia setigera | Marine | [4] |

| C25 and C30 HBIs | C25, C30 | Nitzschia frustulum | Freshwater | [5] |

Botryococcenes and Lycopane

The colonial green microalga Botryococcus braunii is a prolific producer of liquid hydrocarbons, which can constitute up to 86% of its dry weight.[6] The B race of this alga produces highly branched C30-C37 triterpenes known as botryococcenes.[6] The hydrogenated form of botryococcene, botryococcane, is a significant component of certain crude oils and oil shales.[7] The L race of B. braunii produces a tetraterpenoid called lycopadiene, which upon diagenesis can form the highly branched alkane lycopane.

Table 2: Hydrocarbon Content in Selected Botryococcus braunii Strains

| Strain | Race | Major Hydrocarbon(s) | Hydrocarbon Content (% of dry weight) | Reference(s) |

| Showa | B | Botryococcenes (C30-C34) | 30-40 | [6] |

| N-836 | B | C33 and C34 botryococcenes | ~60 | [8] |

| SAG 30.81 | A | Alkadienes and alkatrienes | Not specified | [9] |

| LB-572 | A | Alkadienes and alkatrienes | Not specified | [9] |

| GUBIOTJTBB1 | Not specified | Not specified | Energy value higher than petroleum diesel | [6] |

Branched Alkanes with Quaternary Carbons (BAQCs)

Another class of highly branched alkanes includes those with quaternary substituted carbon atoms (BAQCs). These have been identified in a range of modern and ancient geological samples, including deep-sea hydrothermal waters and black shales dating back to the Proterozoic Eon.[5][10] Their specific biological sources are still under investigation, but their distribution suggests a link to microbial communities in redox-sensitive environments.[5][11]

Biosynthesis of Highly Branched Alkanes

The biosynthetic pathways leading to highly branched alkanes are complex and involve specialized enzymatic machinery.

Biosynthesis of Highly Branched Isoprenoids in Diatoms

In diatoms, HBIs are synthesized via the mevalonate (B85504) (MVA) pathway, which is common in eukaryotes for the production of isoprenoid precursors.[1] The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A key enzyme, farnesyl pyrophosphate synthase (FPPS), then catalyzes the condensation of these C5 units to form farnesyl pyrophosphate (FPP), a C15 precursor.[1] Subsequent, less well-characterized enzymatic steps involving prenyltransferases and other enzymes lead to the elongation and branching that form the characteristic HBI backbone.

Caption: Biosynthetic pathway of Highly Branched Isoprenoids (HBIs) in diatoms.

Biosynthesis of Botryococcene in Botryococcus braunii

The biosynthesis of botryococcene in B. braunii also originates from FPP. However, it involves a unique set of enzymes that are distinct from the canonical squalene (B77637) synthesis pathway. Two squalene synthase-like (SSL) enzymes, SSL-1 and SSL-3, work in concert. SSL-1 catalyzes the head-to-head condensation of two FPP molecules to form presqualene pyrophosphate (PSPP). SSL-3 then converts PSPP into botryococcene.[12] This two-enzyme system is a notable variation from the single-enzyme squalene synthases found in most other organisms.

References

- 1. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opentrons.com [opentrons.com]

- 3. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 7. Botryococcenes - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biochemistry.tamu.edu [biochemistry.tamu.edu]